molecular formula C17H30ClN B14607321 N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride CAS No. 58048-55-8

N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride

Cat. No.: B14607321
CAS No.: 58048-55-8
M. Wt: 283.9 g/mol
InChI Key: NTTSXCNSDWNCBL-UHFFFAOYSA-N
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Description

N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a heptan-2-amine group attached to a 2,4,6-trimethylphenylmethyl group, with the hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4,6-trimethylbenzyl chloride with heptan-2-amine under basic conditions to form the intermediate N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine.

    Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reactant concentrations to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound exerts its effects by binding to these targets, leading to a cascade of biochemical events that result in the desired physiological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,6-Trimethylphenyl)formamide
  • 2,4,6-Trimethyl-N-phenylaniline
  • Poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine)

Uniqueness

N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.

Properties

CAS No.

58048-55-8

Molecular Formula

C17H30ClN

Molecular Weight

283.9 g/mol

IUPAC Name

N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride

InChI

InChI=1S/C17H29N.ClH/c1-6-7-8-9-16(5)18-12-17-14(3)10-13(2)11-15(17)4;/h10-11,16,18H,6-9,12H2,1-5H3;1H

InChI Key

NTTSXCNSDWNCBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NCC1=C(C=C(C=C1C)C)C.Cl

Origin of Product

United States

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